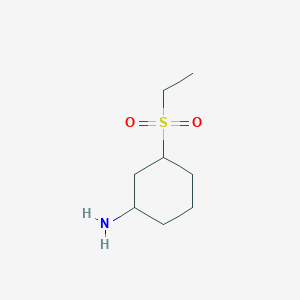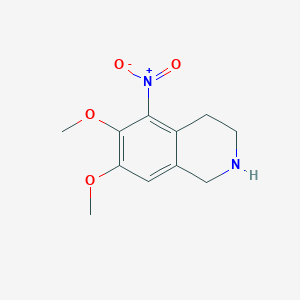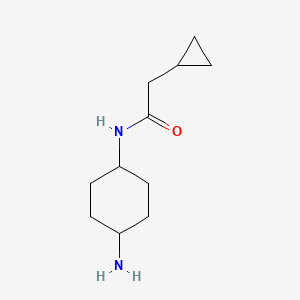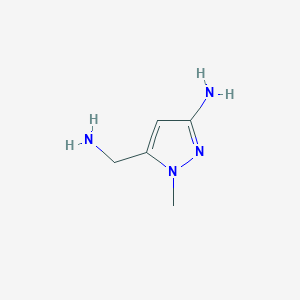
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic organic compound that features a pyrazole ring substituted with an aminomethyl group at the 5-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with formaldehyde and ammonium chloride under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to facilitate the formation of the aminomethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and reaction conditions can be optimized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its aminomethyl group provides a site for further functionalization, enabling the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents targeting various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for applications in polymer science and nanotechnology.
Wirkmechanismus
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazol-3-amine: Lacks the aminomethyl group, resulting in different reactivity and applications.
5-(Hydroxymethyl)-1-methyl-1H-pyrazol-3-amine: Contains a hydroxymethyl group instead of an aminomethyl group, leading to variations in chemical behavior and biological activity.
5-(Aminomethyl)-1-phenyl-1H-pyrazol-3-amine:
Uniqueness
5-(Aminomethyl)-1-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and methyl groups on the pyrazole ring enhances its versatility as a synthetic intermediate and its potential as a bioactive molecule.
Eigenschaften
Molekularformel |
C5H10N4 |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
5-(aminomethyl)-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-9-4(3-6)2-5(7)8-9/h2H,3,6H2,1H3,(H2,7,8) |
InChI-Schlüssel |
ANOJCASZXBLLPE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)N)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


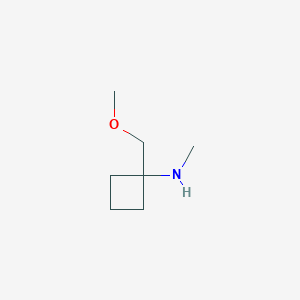
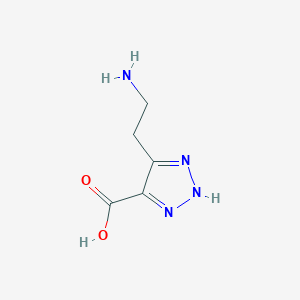



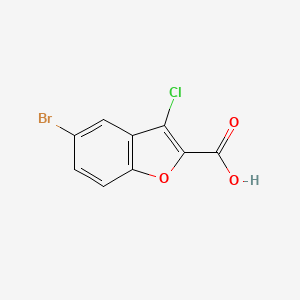
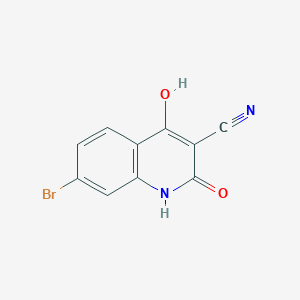
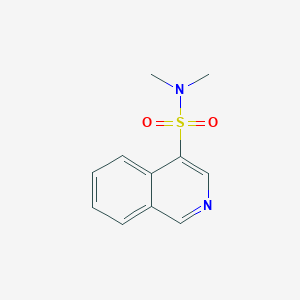
![Ethyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13177993.png)
![5-Amino-1-[(tert-butoxy)carbonyl]azepane-4-carboxylic acid](/img/structure/B13178000.png)
![2-([1-(Chloromethyl)cyclobutyl]methyl)thiophene](/img/structure/B13178007.png)
